M₃ mAChR Antagonist Topology: 4-Aminophenyl vs. 2-Anilino
The 4-aminophenyl-thiazole topology of the target compound is the foundational intermediate for the GSK M₃ mAChR antagonist series (US 7,232,841), where the para-aniline nitrogen is further derivatised to yield sub-nanomolar M₃ ligands [1]. In contrast, the isomeric 2-anilino-4-aryl-thiazole scaffold is directed toward α7 nicotinic receptor positive modulation (WO 2007031440) and is excluded from the M₃ composition-of-matter claims [2]. No comparable M₃ activity has been reported for 2-anilino-4-aryl-thiazoles, and the 4-aminophenyl topology is specifically required for the M₃ pharmacophore defined in the GSK patent series [1].
| Evidence Dimension | Patent-assigned therapeutic target and scaffold topology |
|---|---|
| Target Compound Data | 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline; para-aminophenyl-thiazole topology; M₃ mAChR antagonist intermediate |
| Comparator Or Baseline | 2-Anilino-4-aryl-thiazole regioisomers (WO 2007031440); no M₃ activity reported; α7 nAChR PAM activity instead |
| Quantified Difference | Divergent patent family and biological target class (M₃ mAChR antagonism vs. α7 nAChR positive modulation); no cross-activity data available in public domain |
| Conditions | Patent analysis: US 7,232,841 and US 2006/0211758 vs. WO 2007031440; receptor binding context |
Why This Matters
For M₃ antagonist programmes, the 4-aminophenyl-thiazole scaffold is the only topology with demonstrated patent-protected SAR leading to sub-nanomolar affinity, making the 2-anilino-4-aryl isomer irrelevant for this target.
- [1] Glaxo Group Limited (Glossop PA, Watson CA, Price DA, Bunnage ME, Middleton DS). M3 muscarinic acetylcholine receptor antagonists. US Patent 7,232,841 (issued June 19, 2007). View Source
- [2] Thuring JWJF et al. 2-Aniline-4-aryl substituted thiazole derivatives. WO 2007031440 A2 (published March 22, 2007). View Source
